molecular formula C13H23NO3 B13151859 Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate

Cat. No.: B13151859
M. Wt: 241.33 g/mol
InChI Key: XQHGQLOQVKQWBI-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-yl)carbamate is a chemical reagent designed for advanced research and development applications. This compound is part of the tert-butyl carbamate family, which are crucial building blocks in organic synthesis and medicinal chemistry. They are frequently employed in the design and synthesis of peptidomimetics and protease inhibitors . The structural motifs present in this reagent, including the cyclopropyl and tert-butyl carbamate groups, are often incorporated into potential therapeutic agents to influence properties such as metabolic stability and binding affinity . The specific research applications and mechanistic actions of this exact compound are areas of ongoing investigation and should be detailed by consulting specialized scientific literature. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16)

InChI Key

XQHGQLOQVKQWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Carbamate Formation from Cyclopropyl Ketone Derivatives

Reaction Scheme:

Cyclopropyl ketone derivative + Boc2O (Boc anhydride) + Base → tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate

Reaction Conditions:

  • Reagents: Boc anhydride [(Boc)₂O], catalytic DMAP (4-dimethylaminopyridine) or triethylamine as base.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Procedure:

    • Dissolve the cyclopropyl ketone in DCM.
    • Add Boc anhydride and catalytic DMAP.
    • Stir at 0°C, gradually warming to room temperature.
    • Monitor reaction via TLC or HPLC.
    • Quench with water, extract, and purify via chromatography.

Notes:

  • The cyclopropyl ketone can be prepared via cyclopropanation of suitable unsaturated precursors using diazomethane or Simmons–Smith reaction.
  • The carbamate formation is facilitated by the nucleophilic amine or alcohol groups present in the precursor.

Cyclopropane Ring Construction via [2+1] Cycloaddition

Method:

  • Use diazomethane or carbene precursors to cyclopropanate alkenes, forming cyclopropyl groups.
  • Transition-metal catalysis (e.g., copper or rhodium catalysts) can enhance selectivity and yield.

Reaction Example:

Alkene + Diazomethane or carbene source → Cyclopropane derivative

Application:

  • The cyclopropyl group is then attached to the backbone via nucleophilic addition or coupling with the appropriate chain.

Coupling of the Cyclopropyl Ketone with the Boc-Protected Amine

Reaction Scheme:

Cyclopropyl ketone derivative + Boc-protected amine + coupling reagents (e.g., HATU, EDCI) → Final carbamate

Conditions:

  • Solvent: Dimethylformamide (DMF) or DCM.
  • Reagents: HATU or EDCI as coupling agents, DIPEA or triethylamine as base.
  • Temperature: 0°C to room temperature.
  • Procedure:

    • Activate the carboxylic acid or ketone derivative with coupling reagent.
    • Add the Boc-protected amine.
    • Stir and monitor progress.
    • Purify through chromatography.

Supporting Data and Reaction Optimization

Parameter Typical Range Notes
Reaction Temperature 0°C – 25°C Controls side reactions and racemization
Solvent DCM, THF, DMF Choice depends on reagents and solubility
Reaction Time 2–24 hours Monitored via TLC/HPLC
Yield 65–85% Dependent on purity of precursors and reaction conditions

Alternative Synthetic Routes

Recent advances suggest the following alternative methods:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, temporarily masking reactive sites in molecules during chemical synthesis. This allows for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the active site for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Carbamates

Compound Name Key Substituents CAS Number Notable Features Source
tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate Cyclopropyl, methyl, oxobutan N/A Potential metabolic stability due to steric hindrance; synthetic versatility Inference
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl 225641-84-9 Polar hydroxy group enhances solubility; stereochemistry impacts binding affinity
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Azabicyclo[4.1.0]heptane 880545-32-4 Bicyclic structure improves rigidity; nitrogen atom enables hydrogen bonding
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate Benzyl, oxocyclobutyl N/A Aromatic benzyl group may enhance lipophilicity; oxocyclobutyl adds ring strain
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate Azabicyclo[2.2.1]heptane, stereospecific 1932203-04-7 Stereospecificity critical for chiral drug synthesis; compact bicyclic framework

Key Insights:

Substituent Effects on Solubility and Stability: The cyclopropyl and oxobutan groups in the target compound likely reduce solubility compared to hydroxy-substituted analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (). However, these groups may enhance metabolic stability by shielding reactive sites . Azabicyclo derivatives (e.g., CAS: 880545-32-4, ) exhibit improved rigidity and binding specificity due to their constrained bicyclic systems, which are absent in the target compound’s monocyclic structure .

Synthetic Utility: The benzyl-substituted carbamate () highlights how aromatic groups can modulate lipophilicity, a property less pronounced in the target compound’s aliphatic cyclopropyl group. This difference may influence their respective roles in targeting hydrophobic vs. hydrophilic biological environments .

Reactivity and Functionalization :

  • The oxobutan moiety in the target compound may undergo nucleophilic attacks at the carbonyl group, similar to tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate (). However, the cyclopropyl ring’s strain could limit further functionalization compared to less-strained bicyclic systems .

Research Findings and Implications

  • Pharmaceutical Applications : Carbamates with bicyclic frameworks (e.g., azabicyclo derivatives in –5) are frequently used in kinase inhibitors and protease inhibitors due to their conformational rigidity. The target compound’s simpler cyclopropyl structure may be more suitable for fragment-based drug discovery .
  • Crystallographic Analysis : Tools like SHELX () and WinGX () are critical for resolving the stereochemistry and crystal packing of such compounds, though the target compound’s lack of polar groups may pose challenges in crystallization .

Biological Activity

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3, with a molecular weight of approximately 241.33 g/mol. Its structure features a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group, contributing to its unique reactivity and biological profile .

Research indicates that the compound may act as a biochemical probe in enzyme studies. The hydrolysis of the carbamate group releases an active amine, which could interact with various biological targets, including enzymes and receptors. This interaction is believed to modulate their activity, potentially leading to therapeutic effects .

Antiviral Potential

Preliminary studies suggest that this compound exhibits antiviral activity. The cyclopropyl group enhances its interaction with viral proteins, making it a candidate for further pharmacological studies against various viral infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For example, it may exhibit selectivity towards certain targets involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can inform future research on this compound.

Study Findings
Study 1: Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study 2: Enzyme InteractionIdentified potential binding sites on target enzymes, suggesting mechanisms for modulation.
Study 3: SAR AnalysisHighlighted the importance of the cyclopropyl group in enhancing biological activity compared to linear analogs.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its safety profile, optimal dosing strategies, and long-term effects are critical for advancing its potential therapeutic applications.

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